1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxymethyl group and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-hydroxymethylbenzylamine with piperidine-4-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the ester group, to yield alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various receptors and enzymes, potentially modulating their activity. The hydroxymethyl and ethyl ester groups can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents, affecting their chemical and biological properties.
Phenylpiperidine derivatives: These compounds have a phenyl group attached to the piperidine ring, similar to this compound, but with variations in other substituents.
Ethyl ester derivatives: Compounds with an ethyl ester group can be compared based on their reactivity and applications in synthesis.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-8-16(9-7-13)14-5-3-4-12(10-14)11-17/h3-5,10,13,17H,2,6-9,11H2,1H3 |
InChI Key |
JSXLEWSJJPSKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
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